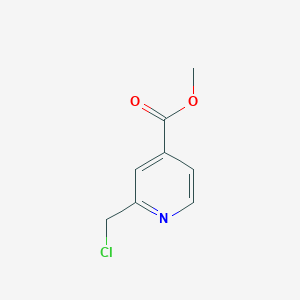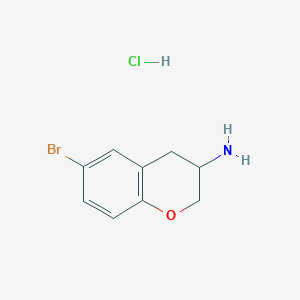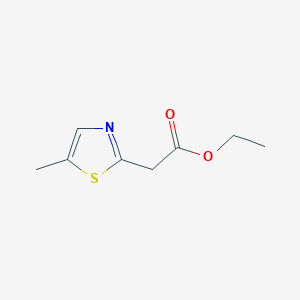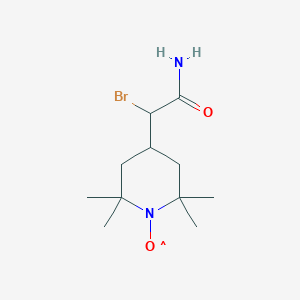
Methyl 2-(chloromethyl)pyridine-4-carboxylate
Overview
Description
“Methyl 2-(chloromethyl)pyridine-4-carboxylate” is an organic compound with the molecular formula C8H8ClNO2 . It is used as an intermediate in pharmaceutical synthesis for experimental research .
Molecular Structure Analysis
The molecular weight of “Methyl 2-(chloromethyl)pyridine-4-carboxylate” is 185.61 . The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis
“Methyl 2-(chloromethyl)pyridine-4-carboxylate” is a solid compound . The specific physical and chemical properties such as melting point, boiling point, and solubility are not well-documented in the available literature.Scientific Research Applications
Synthesis of Tetrahydropyridines
Methyl 2-(chloromethyl)pyridine-4-carboxylate is utilized in the synthesis of highly functionalized tetrahydropyridines. In a specific example, ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon, undergoing [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. The resultant tetrahydropyridines show complete regioselectivity and high yields, offering potential applications in various chemical synthesis processes (Zhu, Lan, & Kwon, 2003).
Reactions with Nucleophiles
The compound reacts with O-nucleophiles to form phenoxymethyl and methoxymethyl pyridine-3-carboxylates. When reacted with N-nucleophiles, it yields 4-[(dimethylamino)methyl]pyridine-3-carboxylates and trisubstituted 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones. These reactions expand the scope of its chemical versatility (Gadzhili et al., 2015).
Synthesis of Chloro-2-pyridine Carboxamide
This compound is an intermediate in the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides. Starting from simpler pyridine derivatives, these carboxamides can be synthesized for potential applications in diverse chemical industries (Pan Qing-cai, 2011).
Green Metric Evaluation
In the context of sustainable chemistry, the compound has been evaluated for its green metrics in the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine. This includes assessments based on parameters like atom economy, reaction mass efficiency, and E-factor, contributing to environmentally responsible chemical synthesis practices (Gilbile, Bhavani, & Vyas, 2017).
Analgesic Property Enhancement
In medicinal chemistry, methyl 2-(chloromethyl)pyridine-4-carboxylate has been employed in the modification of the pyridine moiety of certain molecules to enhance their analgesic properties. This showcases its role in the development and optimization of pharmaceutical compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Photochemical Applications
The compound finds applications in photochemical reactions. For instance, UV-irradiation of methyl 2-pyridinecarboxylate in methanol leads to methylation and methoxylation at specific positions on the pyridine ring, demonstrating its utility in photochemically driven synthetic processes (Sugiyama et al., 1981).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(chloromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNGBEJGNFNNDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252867 | |
| Record name | Methyl 2-(chloromethyl)-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chloromethyl)pyridine-4-carboxylate | |
CAS RN |
125104-36-1 | |
| Record name | Methyl 2-(chloromethyl)-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125104-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(chloromethyl)-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(chloromethyl)pyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Bromophenyl)methyl]cyclopropan-1-ol](/img/structure/B3418471.png)




![(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3418508.png)



